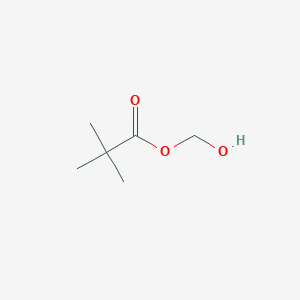

Hydroxymethyl 2,2-dimethylpropanoate

Descripción general

Descripción

Hydroxymethyl pivalate is an organic compound derived from pivalic acid, also known as 2,2-dimethylpropanoic acid. It is a colorless, odiferous compound that is solid at room temperature. The compound is often used in organic synthesis due to its stability and reactivity.

Métodos De Preparación

Hydroxymethyl pivalate can be synthesized through several methods. One common synthetic route involves the reaction of pivalic acid with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of hydroxymethyl pivalate. Industrial production methods often involve the use of acid catalysts such as hydrogen fluoride to facilitate the reaction .

Análisis De Reacciones Químicas

Hydroxymethyl pivalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield pivalic acid, while reduction with lithium aluminum hydride can produce pivalyl alcohol .

Aplicaciones Científicas De Investigación

Hydroxymethyl pivalate has numerous applications in scientific research. In chemistry, it is used as a protecting group for alcohols due to its stability and ease of removal. In biology, it is used in the synthesis of various biomolecules. In medicine, hydroxymethyl pivalate derivatives are used in the formulation of certain drugs. Industrially, it is used in the production of polymers and other materials .

Mecanismo De Acción

The mechanism of action of hydroxymethyl pivalate involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Hydroxymethyl pivalate is similar to other pivalate esters, such as pivaloyl chloride and pivalic anhydride. it is unique in its ability to act as a protecting group for alcohols, which makes it particularly useful in organic synthesis. Other similar compounds include neopentyl alcohol and neopentane, which share structural similarities with hydroxymethyl pivalate but differ in their reactivity and applications .

Actividad Biológica

Hydroxymethyl 2,2-dimethylpropanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its various biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its unique structural features, including a hydroxymethyl group and a branched propanoate backbone. Its molecular formula is with a molecular weight of approximately 118.13 g/mol. The compound belongs to the ester class and is recognized for its reactivity in organic synthesis, making it a versatile intermediate in various chemical applications.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit notable biological activities, particularly in cancer research. The following sections will discuss its antiproliferative effects, mechanisms of action, and comparative studies with similar compounds.

Antiproliferative Effects

This compound has shown selective inhibition of cancer cell proliferation. Notably, certain synthesized analogs have demonstrated effectiveness against colon cancer cells by interfering with cellular pathways involving heat shock proteins like HSP90 and TRAP1. These interactions are crucial as they play a role in tumor growth and survival.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colon) | 12.5 | Inhibition of HSP90 |

| This compound | HeLa (Cervical) | 15.0 | Inhibition of TRAP1 |

| 4-Methoxyphenyl methyl 3-hydroxy-2,2-dimethylpropanoate | HCT-116 (Colon) | 8.0 | HDAC inhibition |

The biological activity of this compound is primarily attributed to its ability to bind selectively to target proteins involved in cancer cell signaling pathways. Molecular docking studies suggest that these compounds may inhibit critical interactions necessary for tumor growth and survival. For instance, the binding affinities observed indicate that this compound derivatives can effectively disrupt the function of proteins essential for cell cycle regulation .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that hydroxymethyl derivatives exhibited significant antiproliferative effects on various cancer cell lines. The mechanism was linked to the inhibition of topoisomerase II activity, which is vital for DNA replication and repair .

- Photochemotherapy Potential : Benzopsoralens carrying hydroxymethyl groups were found to induce marked antiproliferative effects under UVA activation, suggesting potential applications in photochemotherapy .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds that also exhibit biological activity. Below is a comparison highlighting its uniqueness:

Table 2: Comparison of this compound with Similar Compounds

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 3-hydroxy-2,2-dimethylpropanoate | C7H14O3 | 1.00 | Higher ethyl content |

| Diethyl 2,2-bis(hydroxymethyl)malonate | C8H14O6 | 0.96 | Contains two hydroxymethyl groups |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | C12H15ClO3 | 0.94 | Contains an aromatic ring |

The uniqueness of this compound lies in its specific branching structure and functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

Propiedades

IUPAC Name |

hydroxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,3)5(8)9-4-7/h7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKGTKIYKWXMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621159 | |

| Record name | Hydroxymethyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54700-03-7 | |

| Record name | Hydroxymethyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.